molecular formula C18H13NS B8460166 2-(Dibenzo[b,d]thiophen-4-yl)aniline

2-(Dibenzo[b,d]thiophen-4-yl)aniline

Cat. No.: B8460166
M. Wt: 275.4 g/mol
InChI Key: AWGHPVPZPWXNBK-UHFFFAOYSA-N
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Description

2-(Dibenzo[b,d]thiophen-4-yl)aniline is a sulfur-containing aromatic amine characterized by a dibenzothiophene core fused to an aniline group at the 4-position. This compound is notable for its planar structure, extended π-conjugation, and electron-rich properties, making it valuable in organic electronics (e.g., OLED intermediates) and medicinal chemistry . Its synthesis typically involves regioselective functionalization of dibenzothiophenes, often employing gold-catalyzed alkyne oxidation or nucleophilic aromatic substitution .

Properties

Molecular Formula

C18H13NS

Molecular Weight

275.4 g/mol

IUPAC Name

2-dibenzothiophen-4-ylaniline

InChI

InChI=1S/C18H13NS/c19-16-10-3-1-6-12(16)14-8-5-9-15-13-7-2-4-11-17(13)20-18(14)15/h1-11H,19H2

InChI Key

AWGHPVPZPWXNBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC3=C2SC4=CC=CC=C34)N

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

2-(Dibenzo[b,d]thiophen-4-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

2-(Dibenzo[b,d]thiophen-4-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dibenzo[b,d]thiophen-4-yl)aniline involves electrophilic aromatic substitution. In this reaction, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Comparison with Similar Compounds

Positional Isomers: 4-(Dibenzo[b,d]thiophen-4-yl)aniline

  • Structure : The positional isomer 4-(Dibenzo[b,d]thiophen-4-yl)aniline (CAS 1370034-50-6) differs in the attachment of the aniline group to the dibenzothiophene’s 4-position rather than the 2-position .
  • Reactivity: The para-substituted aniline may exhibit faster electrophilic substitution rates compared to the ortho-substituted analog due to reduced steric effects.
  • Applications : Both isomers are used in OLED intermediates, but the 4-substituted variant may offer better charge transport in thin films .

Oxygen Analog: 4-(Dibenzo[b,d]furan-4-yl)aniline

  • Structure : Replacing sulfur in dibenzothiophene with oxygen yields 4-(Dibenzo[b,d]furan-4-yl)aniline (CAS 578027-21-1), a dibenzofuran derivative .
  • Properties :
    • Electron Density : The oxygen atom in dibenzofuran is less electron-rich than sulfur in dibenzothiophene, reducing electron-donating capacity.
    • Solubility : Dibenzofuran derivatives often exhibit higher solubility in polar solvents due to weaker π-π stacking interactions.
  • Applications : While dibenzofuran-based anilines are less common in OLEDs, their higher solubility makes them preferable in solution-processed organic semiconductors .

Simplified Thiophene Derivatives: 4-(Thiophen-2-yl)aniline

  • Structure : 4-(Thiophen-2-yl)aniline (CAS 70010-48-9) features a single thiophene ring instead of the fused dibenzothiophene system .
  • Properties :
    • Conjugation Length : Shorter conjugation reduces absorption/emission wavelengths compared to dibenzothiophene analogs.
    • Thermal Stability : The absence of a fused aromatic system lowers thermal stability, limiting high-temperature applications.
  • Applications : Primarily used in small-molecule sensors or ligands for metal coordination chemistry due to its compact structure .

Substituent Effects and Functionalization

Methoxy-Substituted Analogs

  • Example: 2-(Dibenzo[b,d]thiophen-4-yl)-1-(4-methoxyphenyl)ethanone (3j) incorporates a methoxy group, enhancing electron-donating properties .
  • Impact :
    • The methoxy group increases solubility and alters charge transport properties, making it suitable for optoelectronic layers requiring tunable HOMO/LUMO levels.

Brominated Derivatives

  • Example : 1-(2,8-Dibromodibenzo[b,d]thiophen-4-yl)-3-methoxypropan-2-one (6) introduces bromine atoms for cross-coupling reactions .
  • Utility : Bromine substituents enable Suzuki-Miyaura or Ullmann couplings, facilitating modular synthesis of complex architectures.

OLED Intermediates

  • 2-(Dibenzo[b,d]thiophen-4-yl)aniline is a key intermediate in synthesizing hole-transport layers due to its high hole mobility and stability .
  • Comparison : Dibenzofuran analogs (e.g., 4-(Dibenzo[b,d]furan-4-yl)aniline ) are less efficient in hole transport but excel in blue-light-emitting materials .

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